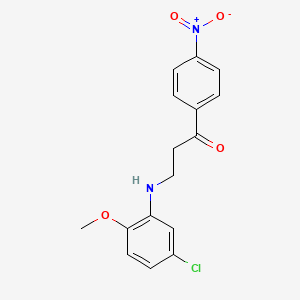

3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-2-methoxyanilino)-1-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c1-23-16-7-4-12(17)10-14(16)18-9-8-15(20)11-2-5-13(6-3-11)19(21)22/h2-7,10,18H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQDAKJFIKCDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone typically involves multi-step organic reactions. A possible synthetic route could include:

Nitration: Introduction of the nitro group to the aromatic ring.

Halogenation: Introduction of the chloro group.

Methoxylation: Introduction of the methoxy group.

Coupling Reaction: Formation of the propanone backbone through a coupling reaction between the aromatic rings.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic steps for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-nitrophenyl group and chloro-methoxy-anilino substituent participate in nucleophilic aromatic substitution (NAS) under controlled conditions:

The nitro group’s electron-withdrawing nature activates the aromatic ring for substitution, while the methoxy group directs electrophiles to specific positions .

Reduction Reactions

The nitro group undergoes selective reduction to an amine, critical for synthesizing bioactive intermediates:

The 5-chloro-2-methoxyanilino group remains intact under these conditions, demonstrating functional group tolerance .

Oxidation Reactions

The ketone group and aromatic systems undergo oxidation under acidic or basic conditions:

| Oxidizing Agent | Conditions | Product | Key Observations | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 6 h | Carboxylic acid derivative | Over-oxidation of side chains | |

| CrO₃, Acetic anhydride | 0–5°C, 2 h | α,β-Unsaturated ketone | Regioselective elimination |

Oxidation of the propanone backbone is sensitive to steric hindrance from the bulky 4-nitrophenyl group.

Condensation Reactions

The ketone participates in Claisen-Schmidt and related condensations:

These reactions exploit the electrophilic carbonyl carbon for C–C bond formation .

Halogenation and Cross-Coupling

The chloro group facilitates metal-catalyzed cross-coupling:

The 4-nitrophenyl group’s electron deficiency enhances coupling efficiency .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

| Conditions | Reagents | Products | Yield | Ring System Formed | Source |

|---|---|---|---|---|---|

| PCl₅, DCM, RT | – | Pyridinone derivatives | 83% | 6-Membered ring | |

| H₂SO₄, 100°C | – | Quinoline analogs | 94% | Fused bicyclic system |

Cyclization often requires precise control of temperature and stoichiometry .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent transformations:

| Medium | Observations | Products | Source |

|---|---|---|---|

| HCl (conc.), RT | Nitro group protonation enhances solubility | Zwitterionic species | |

| NaOH, EtOH, reflux | Methoxy deprotection to phenol | Free phenolic derivative |

Methoxy groups are stable under mild acidic conditions but cleave under strong alkaline conditions.

Spectroscopic Characterization

Key data for reaction monitoring:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone exhibit significant antimicrobial properties. For instance, compounds with similar structures have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential as antimicrobial agents in pharmaceutical applications .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes. Studies have shown that certain derivatives can act as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme is crucial for managing conditions like diabetes, making this compound a candidate for further development as an antihyperglycemic agent .

Materials Science

Dye Applications

The compound's structure allows it to be utilized in the creation of dyes, particularly in textile applications. The presence of both chlorinated and nitro groups enhances the color properties and stability of the dyes produced from this compound. Its application in dye formulations has been documented, indicating its effectiveness in producing vibrant colors while maintaining resistance to fading .

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., nitro) enhance reactivity in electrophilic substitutions but reduce solubility.

- Substituent position : Para-nitro (target compound) vs. meta-nitro () alters electronic distribution and binding affinity.

- Steric effects : Bulky groups (e.g., 2,4-dimethoxy in ) may hinder molecular interactions compared to the target’s 5-chloro-2-methoxy configuration.

Physicochemical Properties

Comparative data on melting points, solubility, and spectral features:

Insights :

Challenges :

Hypotheses :

- The target’s nitro group may enhance binding to oxidoreductases or nitroreductases.

- Chloro and methoxy substituents could modulate metabolic stability.

Biological Activity

3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone, also known by its CAS number 939888-40-1, is an organic compound that exhibits potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple organic reactions, including:

- Nitration : Introduction of the nitro group to the aromatic ring.

- Halogenation : Introduction of the chloro group.

- Methoxylation : Addition of the methoxy group.

- Coupling Reaction : Formation of the propanone backbone through coupling between aromatic rings.

These steps must be optimized for yield, purity, and cost-effectiveness, often utilizing catalysts and controlled reaction conditions.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a study evaluating various nitro derivatives for anti-tuberculosis (TB) activity, compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values were categorized as follows:

| Activity Level | MIC Range (μg/mL) |

|---|---|

| Potent | ≤ 0.5 |

| Highly Active | 1 – 4 |

| Moderately Active | 8 – 16 |

| Weak | 32 – 64 |

| Inactive | > 64 |

Compounds with halogen substitutions showed enhanced anti-TB activity, indicating a structure-activity relationship that favors non-polar substituents .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. For instance, one study reported that a related compound demonstrated high cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 5.02 µM and 15.24 µM respectively. This suggests that structural analogs may also possess significant antiproliferative properties .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating intrinsic apoptotic pathways.

These mechanisms highlight the potential for this compound in therapeutic applications targeting both infectious diseases and cancer .

Case Study 1: Anti-TB Screening

In a comprehensive screening of nitro derivatives for anti-TB activity, several compounds were tested against Mtb H37Rv. Among the evaluated compounds, those with chloro substitutions showed potent activity with MIC values ranging from 0.5 to 8 μg/mL. The study emphasized the importance of substituent positioning and electronic effects on biological efficacy .

Case Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer cell lines, the antiproliferative effects of structurally related compounds were assessed. The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-chloro-2-methoxyaniline with 1-(4-nitrophenyl)-1-propanone intermediates under reflux in aprotic solvents (e.g., DMF or THF) with catalysts like POCl₃ (used in analogous heterocyclic syntheses) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC with UV visualization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Confirm substituent positions (e.g., nitrophenyl protons at δ 8.2–8.5 ppm; methoxy at δ ~3.8 ppm) .

- FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- HPLC-MS : Validate molecular weight (exact mass: ~346.73 g/mol) and detect impurities .

- Elemental Analysis : Verify C, H, N, Cl, and O percentages against theoretical values .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays such as:

- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the compound’s bioactivity and guide structural optimization?

- Methodological Answer :

- Pharmacophore Modeling : Identify essential features (e.g., nitro group for electron withdrawal, methoxy for solubility) using Schrödinger or MOE .

- Molecular Docking : Simulate binding to targets (e.g., tubulin or 5-HT₄ receptors) with AutoDock Vina. Validate docking scores (e.g., ΔG < -8 kcal/mol suggests strong binding) .

- 3D-QSAR : Build a CoMFA/CoMSIA model using analogs (e.g., chalcone derivatives) to correlate substituent effects with activity .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

- Methodological Answer :

- Meta-Analysis : Compare docking results with structural analogs (e.g., 3-(3-Chloro-5-fluorophenyl)-1-propanone derivatives) to identify conserved interactions .

- Free-Energy Perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein dynamics (e.g., using Desmond) .

- Experimental Validation : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano) and retest activity .

Q. How can single-crystal X-ray diffraction (SCXRD) elucidate the compound’s stereoelectronic properties?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation (solvent: acetone/chloroform) .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .

- Refinement : Process data with OLEX2, refining parameters (R factor < 0.05) and analyzing Hirshfeld surfaces for intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis (>10 g)?

- Methodological Answer :

- Kinetic Studies : Use HPLC to monitor intermediates and optimize reaction time/temperature (e.g., 80°C for 8 hours) .

- Scale-Up Considerations : Switch from batch to flow chemistry for exothermic steps (prevents thermal degradation) .

- Byproduct Management : Employ scavenger resins (e.g., QuadraSil MP for amine byproducts) .

Q. How do electron-withdrawing groups (e.g., nitro) influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.